molecular formula C10H5F4NO B12857163 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol

8-Fluoro-5-(trifluoromethyl)quinolin-4-ol

Cat. No.: B12857163
M. Wt: 231.15 g/mol
InChI Key: ZPEMVBCBVRFLBS-UHFFFAOYSA-N
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Description

8-Fluoro-5-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and imparts unique properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce various functionalized quinolines .

Scientific Research Applications

8-Fluoro-5-(trifluoromethyl)quinolin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets. It acts as an enzyme inhibitor, disrupting the normal function of enzymes involved in various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 8-Fluoro-6-(trifluoromethyl)quinolin-4-ol
  • 8-(Trifluoromethyl)-4-quinolinol
  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 8-Fluoroquinoline

Uniqueness: 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated quinolines, it may exhibit enhanced biological activity and different reactivity profiles .

Properties

Molecular Formula

C10H5F4NO

Molecular Weight

231.15 g/mol

IUPAC Name

8-fluoro-5-(trifluoromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C10H5F4NO/c11-6-2-1-5(10(12,13)14)8-7(16)3-4-15-9(6)8/h1-4H,(H,15,16)

InChI Key

ZPEMVBCBVRFLBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)C(=O)C=CN2)F

Origin of Product

United States

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